molecular formula C8H15NO B2938329 2H-1,3-Benzoxazine, octahydro- CAS No. 90204-04-9

2H-1,3-Benzoxazine, octahydro-

Cat. No.: B2938329
CAS No.: 90204-04-9
M. Wt: 141.214
InChI Key: FUZGOPSYMYKTHO-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine, octahydro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound and its derivatives are of significant interest due to their presence in natural products, agricultural bactericides, and pharmaceuticals . The unique structure of 2H-1,3-Benzoxazine, octahydro- makes it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazine, octahydro- typically involves the reaction of phenols with formaldehyde and primary amines under acidic or basic conditions. One common method is the Mannich condensation reaction, where phenol reacts with formaldehyde and an amine to form the oxazine ring . Another approach involves the intramolecular cyclization of N-(α-aryloxyalkyl)imidoyl chlorides .

Industrial Production Methods

Industrial production of 2H-1,3-Benzoxazine, octahydro- often employs scalable processes that optimize yield and purity. For instance, the use of aldimine and trifluoromethanesulfonic acid as catalysts has been shown to be effective in producing high yields of 2H-1,3-Benzoxazine derivatives . The reactions are typically driven to completion by the removal of water using molecular sieves.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazine, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic acid, aldimines, and molecular sieves . Reaction conditions often involve acidic or basic environments, with temperature and solvent choice playing crucial roles in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines and their oxo- and dihydro-derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine, octahydro- involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound act as inhibitors of the HCV NS5A protein, which is crucial for the replication of the hepatitis C virus . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,3-Benzoxazine, octahydro- include:

Uniqueness

What sets 2H-1,3-Benzoxazine, octahydro- apart from these similar compounds is its unique combination of stability, reactivity, and biological activity. Its ability to undergo a variety of chemical reactions while maintaining structural integrity makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[e][1,3]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)5-9-6-10-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZGOPSYMYKTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CNCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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